molecular formula C7H13ClF3N B6224223 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers CAS No. 2705223-21-6

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

Cat. No. B6224223
CAS RN: 2705223-21-6
M. Wt: 203.6
InChI Key:
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Description

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers (3M5TMP-HCl) is a synthetic compound that has been studied in a variety of scientific fields. It is a mixture of two diastereomers, which are two molecules that have the same molecular formula but different structures. 3M5TMP-HCl has been studied as a potential drug candidate, a catalyst, and a reagent in organic synthesis.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers has been studied in a variety of scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a drug candidate. It has also been studied as a potential anti-cancer agent, an anti-inflammatory agent, and an anti-bacterial agent. Additionally, 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers has been studied in the fields of pharmacology, toxicology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers is not yet fully understood. However, it is thought to be related to its ability to interact with various proteins and enzymes in the body. It is believed that 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers may act as an inhibitor of certain enzymes, and it may also interact with certain receptors in the body. Additionally, 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers may act as an antioxidant, which means it may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers are not yet fully understood. However, it is believed that 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers may have a number of beneficial effects on the body. For example, it may have anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, it may have antioxidant effects, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Additionally, it is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers is a mixture of two diastereomers, which means that it can be difficult to separate the two components. Additionally, it is not yet fully understood how 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers interacts with proteins and enzymes in the body, which can make it difficult to predict its effects in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, further research could be conducted on its potential uses as a drug candidate and as a reagent in organic synthesis. Additionally, further research could be conducted on its advantages and limitations for use in laboratory experiments. Finally, further research could be conducted on its potential future applications in a variety of scientific fields.

Synthesis Methods

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers can be synthesized by two methods. The first method involves the reaction of 3-methyl-5-(trifluoromethyl)piperidine with hydrochloric acid. This reaction results in the formation of the hydrochloride salt of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers. The second method involves the reaction of 3-methyl-5-(trifluoromethyl)piperidine with a base such as sodium hydroxide. This reaction results in the formation of the sodium salt of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)piperidine hydrochloride involves the reaction of 3-methylpiperidine with trifluoroacetic anhydride to form 3-methyl-5-trifluoroacetylpiperidine, which is then hydrolyzed to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.", "Starting Materials": [ "3-methylpiperidine", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 3-methyl-5-trifluoroacetylpiperidine.", "Step 2: The resulting product is then hydrolyzed using a strong base such as sodium hydroxide to yield 3-methyl-5-(trifluoromethyl)piperidine.", "Step 3: The free base is then treated with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2705223-21-6

Product Name

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

Molecular Formula

C7H13ClF3N

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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